

Technisches Whitepaper zur Isoform-Selektivität von Akt-Inhibitoren

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Akt-IN-7**

Cat. No.: **B12399687**

[Get Quote](#)

Haftungsausschluss: Eine Suche in wissenschaftlichen Datenbanken und öffentlichen Quellen ergab keine spezifischen Informationen zu einem Molekül mit dem Namen „**Akt-IN-7**“. Daher können für diese spezielle Verbindung keine quantitativen Daten zur Isoform-Selektivität oder detaillierte experimentelle Protokolle bereitgestellt werden.

Um jedoch die geforderte Struktur und den Detaillierungsgrad zu veranschaulichen, wird in diesem Dokument ein repräsentatives Beispiel für einen gut charakterisierten, pan-Akt-Inhibitor mit verfügbarer Isoform-Selektivitätsdaten, AZD5363, verwendet. Dieses Dokument dient als Vorlage, um zu demonstrieren, wie ein technischer Leitfaden für „**Akt-IN-7**“ aussehen würde, wenn die Daten verfügbar wären.

Einleitung

Das Protein Kinase B (Akt)-Signalweg ist ein zentraler Regulator für Zellüberleben, Proliferation, Wachstum und Metabolismus. Fehlregulationen in diesem Signalweg sind häufig mit Krebserkrankungen und anderen Krankheiten assoziiert. Die drei Akt-Isoformen (Akt1, Akt2 und Akt3) weisen sowohl überlappende als auch unterschiedliche Funktionen auf, was die Entwicklung von isoform-selektiven Inhibitoren zu einer wichtigen Strategie für die gezielte Therapie macht. Dieses Dokument bietet eine technische Übersicht über die Methoden zur Bestimmung der Isoform-Selektivität von Akt-Inhibitoren, unter Verwendung von AZD5363 als illustratives Beispiel.

Daten zur Isoform-Selektivität

Die quantitative Bewertung der Hemmung der einzelnen Akt-Isoformen ist entscheidend für das Verständnis des Wirkmechanismus und des potenziellen therapeutischen Fensters eines Inhibitors. Die Wirksamkeit wird typischerweise als IC₅₀-Wert (halbmaximale Hemmkonzentration) in biochemischen Assays gemessen.

Tabelle 1: Biochemische Isoform-Selektivität von AZD5363

Isoform	IC ₅₀ (nM)
Akt1	3
Akt2	7
Akt3	7

Anmerkung: Diese Daten sind repräsentativ für AZD5363 und dienen nur zur Veranschaulichung.

Tabelle 2: Kinom-weite Selektivität von AZD5363 (Beispiele)

Kinase	IC ₅₀ (nM)	Selektivitätsfaktor (vs. Akt1)
PKA	>1000	>333x
ROCK1	>1000	>333x
p70S6K	100	33x

Anmerkung: Diese Daten sind repräsentativ für AZD5363 und dienen nur zur Veranschaulichung.

Experimentelle Protokolle

Die genaue und reproduzierbare Bestimmung der Inhibitoraktivität erfordert detaillierte und validierte experimentelle Protokolle.

Biochemischer Kinase-Assay zur Bestimmung der IC50-Werte

Ziel: Messung der Hemmung der katalytischen Aktivität der gereinigten rekombinanten Akt-Isoformen durch den Inhibitor.

Materialien:

- Gereinigte, aktive humane rekombinante Enzyme (Akt1, Akt2, Akt3)
- ATP (Adenosintriphosphat)
- Spezifisches Peptidsubstrat (z.B. ein GSK3-abgeleitetes Peptid)
- Assay-Puffer (z.B. Tris-HCl, MgCl₂, DTT)
- Testverbindung (z.B. AZD5363) in DMSO
- 384-Well-Platten
- Kinase-Glo® Lumineszenz-Assay-Kit (zur Messung des verbleibenden ATPs)
- Plattenlesegerät (Luminometer)

Protokoll:

- Verdünnungsreihe des Inhibitors: Erstellen Sie eine serielle Verdünnung des Inhibitors (z.B. 11 Punkte, 1:3 Verdünnung) in DMSO und anschließend im Assay-Puffer.
- Reaktionsansatz: Geben Sie in die Wells der 384-Well-Platte in folgender Reihenfolge:
 - Assay-Puffer
 - Verdünnter Inhibitor oder DMSO (als Kontrolle)
 - Gereinigtes Akt-Isoform-Enzym

- Inkubation: Inkubieren Sie die Platte für 15 Minuten bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
- Start der Kinase-Reaktion: Fügen Sie eine Mischung aus Peptidsubstrat und ATP hinzu, um die Reaktion zu starten.
- Reaktionszeit: Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.
- Reaktionsstopp und Detektion: Fügen Sie das Kinase-Glo®-Reagenz hinzu, um die Reaktion zu stoppen und das verbleibende ATP in ein lumineszenzes Signal umzuwandeln.
- Messung: Messen Sie die Lumineszenz mit einem Plattenlesegerät.
- Datenanalyse: Die erhaltenen Rohdaten werden normalisiert (0% Hemmung für DMSO-Kontrollen, 100% Hemmung für Kontrollen ohne Enzym). Die IC₅₀-Werte werden durch Anpassung der Daten an eine sigmoide Dosis-Wirkungs-Kurve (variable Steigung) mittels einer geeigneten Software (z.B. GraphPad Prism) berechnet.

Zellulärer Assay zur Phospho-Akt-Hemmung

Ziel: Messung der Hemmung der Akt-Aktivität in einer zellulären Umgebung durch Quantifizierung der Phosphorylierung eines nachgeschalteten Substrats.

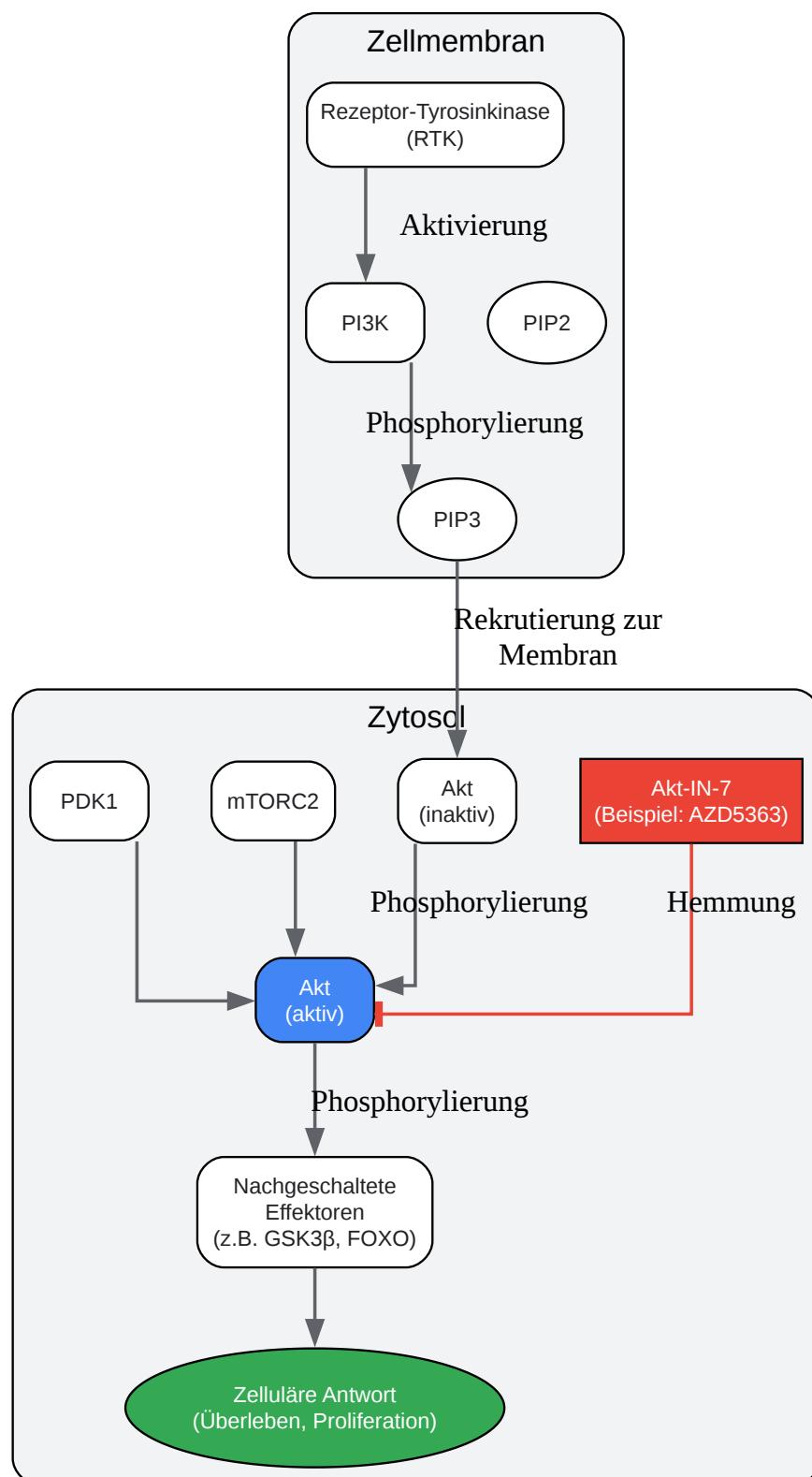
Materialien:

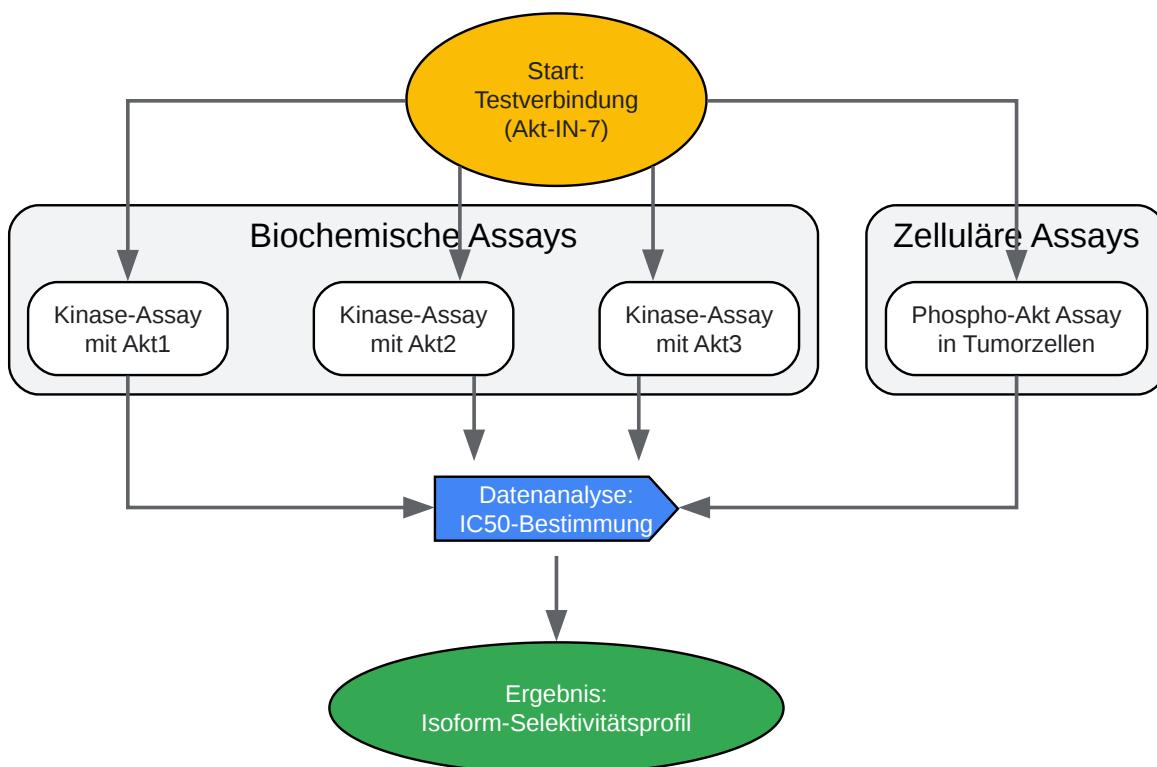
- Krebszelllinie mit einem aktivierte PI3K/Akt-Signalweg (z.B. PC-3, LNCaP)
- Zellkulturmedium und Reagenzien
- Testverbindung
- Lyse-Puffer
- Antikörper für Western Blotting (Anti-Phospho-Akt (Ser473), Anti-Gesamt-Akt, Anti-Phospho-GSK3β, Anti-GAPDH)
- SDS-PAGE und Western-Blot-Ausrüstung

Protokoll:

- Zellkultur: Kultivieren Sie die Zellen bis zu einer Konfluenz von 70-80%.
- Behandlung: Behandeln Sie die Zellen mit einer Konzentrationsreihe des Inhibitors für eine definierte Zeit (z.B. 2 Stunden).
- Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie anschließend in Lyse-Puffer, der Protease- und Phosphatase-Inhibitoren enthält.
- Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration der Lysate (z.B. mit einem BCA-Assay).
- Western Blot:
 - Trennen Sie gleiche Proteinmengen mittels SDS-PAGE auf.
 - Transferieren Sie die Proteine auf eine PVDF-Membran.
 - Blockieren Sie die Membran und inkubieren Sie sie über Nacht mit primären Antikörpern (z.B. Anti-Phospho-Akt).
 - Waschen Sie die Membran und inkubieren Sie sie mit einem HRP-gekoppelten sekundären Antikörper.
 - Detektieren Sie die Signale mittels Chemilumineszenz.
- Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie die Phospho-Protein-Level auf die Gesamt-Protein-Level.

Visualisierungen PI3K/Akt-Signalweg





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technisches Whitepaper zur Isoform-Selektivität von Akt-Inhibitoren]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12399687#akt-in-7-isoform-selektivit-t\]](https://www.benchchem.com/product/b12399687#akt-in-7-isoform-selektivit-t)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com